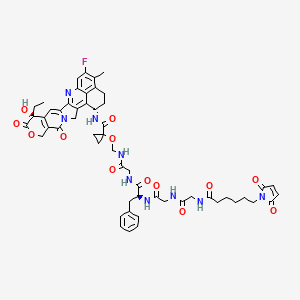

MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H58FN9O13 |

|---|---|

Molecular Weight |

1060.1 g/mol |

IUPAC Name |

1-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C54H58FN9O13/c1-3-54(75)34-21-39-48-32(26-64(39)50(72)33(34)27-76-52(54)74)47-36(14-13-31-29(2)35(55)22-37(61-48)46(31)47)62-51(73)53(17-18-53)77-28-59-42(67)24-58-49(71)38(20-30-10-6-4-7-11-30)60-43(68)25-57-41(66)23-56-40(65)12-8-5-9-19-63-44(69)15-16-45(63)70/h4,6-7,10-11,15-16,21-22,36,38,75H,3,5,8-9,12-14,17-20,23-28H2,1-2H3,(H,56,65)(H,57,66)(H,58,71)(H,59,67)(H,60,68)(H,62,73)/t36-,38-,54-/m0/s1 |

InChI Key |

NGEGCXGRKSPISA-IJZYVGEDSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and chemical properties of the drug-linker conjugate MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan. This molecule is a sophisticated construct designed for use in antibody-drug conjugates (ADCs), combining a potent cytotoxic payload, Exatecan, with a cleavable peptide linker system. The information presented herein is compiled from publicly available data, primarily citing patent literature, for research and development purposes.

Introduction

This compound is a key component in the development of next-generation targeted cancer therapies. It comprises three main functional units:

-

MC (Maleimidocaproyl): A commonly used functional group for bioconjugation, enabling the attachment of the linker-drug to antibodies or other targeting moieties.

-

Gly-Gly-Phe-Gly: A tetrapeptide sequence that serves as a cleavable linker, designed to be selectively hydrolyzed by lysosomal enzymes within target cancer cells.

-

Cyclopropanol-amide-Exatecan: This part of the molecule consists of the highly potent topoisomerase I inhibitor, Exatecan, attached via a novel cyclopropanol-amide linker. This unique linker moiety may influence the stability, solubility, and release kinetics of the payload.

The targeted delivery of Exatecan via an ADC aims to enhance its therapeutic index by maximizing its cytotoxic effect on tumor cells while minimizing systemic toxicity.

Synthesis of this compound

The synthesis of this drug-linker conjugate is a multi-step process involving the preparation of the peptide-linker, the synthesis of the cyclopropanol-amide-Exatecan payload, and their subsequent conjugation. The overall synthetic strategy is outlined in patent WO2021190581.[1][2][3][4][5]

Synthesis of the Peptide Linker (MC-Gly-Gly-Phe-Gly-OH)

The peptide linker is typically synthesized using standard solid-phase or liquid-phase peptide synthesis methodologies.

Experimental Protocol:

-

Resin Loading: The C-terminal glycine is attached to a suitable solid support (e.g., 2-chlorotrityl chloride resin).

-

Peptide Chain Elongation: The subsequent amino acids (Phenylalanine, Glycine, Glycine) are sequentially coupled using standard coupling reagents such as HATU or HBTU in the presence of a base like DIPEA. Fmoc-protected amino acids are used, and the Fmoc group is removed with piperidine in DMF at each step.

-

MC Group Incorporation: Following the completion of the tetrapeptide sequence, the N-terminus is acylated with 6-maleimidohexanoic acid N-hydroxysuccinimide ester to introduce the maleimide group.

-

Cleavage and Purification: The fully assembled peptide-linker is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O). The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of the Cyclopropanol-amide-Exatecan Payload

The synthesis of the payload involves the modification of Exatecan with the cyclopropanol-amide linker.

Experimental Protocol (based on analogous syntheses):

-

Synthesis of the Cyclopropanol Linker: A key intermediate is a bifunctional cyclopropane derivative, for example, a cyclopropane-1,1-dicarboxylic acid derivative, which is then converted to an amino-cyclopropanol derivative.

-

Activation of Exatecan: The hydroxyl group of Exatecan is typically activated, for instance, by conversion to a mesylate or by using a coupling agent, to facilitate reaction with the linker.

-

Conjugation: The activated Exatecan is reacted with the amino-functionalized cyclopropanol linker to form the cyclopropanol-amide-Exatecan.

-

Purification: The resulting product is purified using chromatographic techniques such as column chromatography or preparative HPLC.

Final Conjugation

The final step involves the coupling of the peptide linker to the cyclopropanol-amide-Exatecan payload.

Experimental Protocol:

-

Activation of the Peptide Linker: The carboxylic acid of the C-terminal glycine of MC-Gly-Gly-Phe-Gly-OH is activated using a suitable coupling agent (e.g., HATU, HBTU).

-

Coupling Reaction: The activated peptide linker is then reacted with the amino group of the cyclopropanol-amide-Exatecan to form the final product.

-

Purification and Characterization: The final conjugate, this compound, is purified by RP-HPLC and characterized by mass spectrometry and NMR to confirm its identity and purity.

Overall Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Chemical Properties

The chemical properties of this compound are crucial for its function as a drug-linker in an ADC.

| Property | Description |

| Molecular Formula | C₅₄H₅₈FN₉O₁₃ |

| Molecular Weight | 1060.09 g/mol |

| Appearance | Typically a solid.[2] |

| Solubility | Soluble in organic solvents such as DMSO.[6] |

| Stability | The maleimide group is reactive towards thiols and should be handled accordingly. The peptide linker is designed to be stable in circulation but cleavable by lysosomal enzymes. The ester linkage in the lactone ring of Exatecan is susceptible to hydrolysis, a key aspect of its mechanism of action and potential inactivation. |

| Mechanism of Action | As part of an ADC, the conjugate is internalized into target cells. The peptide linker is cleaved by lysosomal proteases, releasing the cyclopropanol-amide-Exatecan payload. Exatecan then inhibits topoisomerase I, leading to DNA damage and apoptosis. |

Experimental Data

Quantitative data regarding the synthesis and characterization of this compound is primarily found within patent literature.

| Parameter | Value/Method | Reference |

| Purity | >95% (as determined by HPLC) | Patent WO2021190581 |

| Identity | Confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | Patent WO2021190581 |

| Yield | Varies depending on the specific reaction conditions and scale. Yields for each synthetic step are typically reported in the detailed experimental sections of the patent. | Patent WO2021190581 |

| IC₅₀ of Exatecan | The parent drug, Exatecan, is a potent DNA topoisomerase I inhibitor with an IC₅₀ value of 2.2 μM.[7] Similar potency is expected for the released payload. | [7] |

Signaling Pathway and Mechanism of Action

The cytotoxic effect of the released Exatecan payload is mediated through the inhibition of the DNA topoisomerase I (TOP1) pathway.

Caption: Mechanism of action of an ADC utilizing the Exatecan-based drug-linker.

Conclusion

This compound is a highly specialized drug-linker conjugate with significant potential in the field of antibody-drug conjugates. Its multi-component design, featuring a cleavable peptide linker and a potent cytotoxic payload, allows for the targeted delivery of Exatecan to cancer cells. The synthesis of this molecule requires a sophisticated multi-step approach, and its chemical properties are tailored for stability in circulation and efficient payload release within the tumor microenvironment. Further research and development involving this and similar drug-linker technologies are likely to lead to more effective and safer cancer therapies.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for detailed experimental work and safety assessments. The synthesis and handling of potent cytotoxic compounds should only be performed by trained professionals in a suitably equipped laboratory.

References

- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of a Novel MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component of an antibody-drug conjugate (ADC), dictating its stability in circulation, the mechanism of drug release, and ultimately, its therapeutic index. This technical guide focuses on the in vitro stability of a novel linker system: MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan . This linker combines a well-established tetrapeptide motif (Gly-Gly-Phe-Gly) with a novel cyclopropanol-amide self-immolative spacer to control the release of the topoisomerase I inhibitor, Exatecan.

The maleimidocaproyl (MC) group facilitates covalent attachment to the antibody. The Gly-Gly-Phe-Gly (GGFG) sequence is designed for selective cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][2] This enzymatic cleavage is intended to be the primary mechanism of payload release within the target cancer cells. The novel cyclopropanol-amide moiety is hypothesized to act as a self-immolative spacer, which upon cleavage of the GGFG sequence, undergoes a rapid electronic cascade to release the active Exatecan payload.

Understanding the in vitro stability of this linker is paramount for predicting its in vivo behavior, including potential premature drug release in systemic circulation and the efficiency of payload delivery to tumor cells. This guide summarizes the expected stability profile based on its components, provides detailed experimental protocols for assessing its stability, and presents visual workflows to aid in experimental design.

Predicted Stability Profile

Based on the established characteristics of its components, the this compound linker is predicted to exhibit the following stability features:

-

High Plasma Stability: The GGFG tetrapeptide linker is known to be relatively stable in human plasma, minimizing the premature release of the cytotoxic payload in systemic circulation.[3][4] This stability is crucial for reducing off-target toxicities.

-

Lysosomal Protease-Mediated Cleavage: The GGFG sequence is a known substrate for lysosomal proteases, particularly cathepsin B and cathepsin L.[2] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, these proteases are expected to cleave the peptide backbone, initiating the drug release mechanism.

The stability contribution of the novel cyclopropanol-amide moiety is a key area for investigation. Its design suggests a role in a self-immolative cascade following enzymatic cleavage of the GGFG linker. The stability of this specific group in plasma and its cleavage kinetics following protease action would need to be empirically determined.

Quantitative Stability Data

Specific quantitative data for the in vitro stability of the this compound linker is proprietary and primarily detailed within patent literature, specifically WO2021190581 A1 . Researchers are encouraged to consult this patent for detailed experimental results.

For illustrative purposes, a template for the presentation of such data is provided below.

Table 1: In Vitro Plasma Stability of a Model ADC

| Biological Matrix | Incubation Time (days) | % Intact ADC (DAR) | % Released Payload | Half-life (t½) (days) |

| Human Plasma | 0 | 100 | < 0.1 | |

| 1 | ||||

| 3 | ||||

| 7 | > 21 | |||

| 14 | ||||

| 21 | ||||

| Mouse Plasma | 0 | 100 | < 0.1 | |

| 1 | ||||

| 3 | ||||

| 7 | ||||

| Rat Plasma | 0 | 100 | < 0.1 | |

| 1 | ||||

| 3 | ||||

| 7 |

Table 2: Enzymatic Cleavage by Lysosomal Proteases

| Enzyme | Incubation Time (hours) | % Cleavage | Cleavage Rate Constant (k) |

| Cathepsin B | 0 | 0 | |

| 1 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| Cathepsin L | 0 | 0 | |

| 1 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| Human Lysosomal Homogenate | 0 | 0 | |

| 1 | |||

| 4 | |||

| 8 | |||

| 24 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker stability. The following are standard protocols for in vitro plasma stability and enzymatic cleavage assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify the release of the payload in plasma from different species (e.g., human, mouse, rat).

Materials:

-

Test ADC (e.g., anti-HER2-MC-GGFG-cyclopropanol-Exatecan)

-

Control ADC (with a known stable or unstable linker)

-

Human, mouse, and rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid

-

Internal standard (IS) for LC-MS analysis (e.g., a stable isotope-labeled version of the payload)

-

Protein A or G magnetic beads

-

Incubator at 37°C

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma at 37°C.

-

Spike the test ADC into the plasma to a final concentration of 100 µg/mL.

-

Prepare multiple aliquots for each time point to avoid freeze-thaw cycles.

-

-

Incubation:

-

Incubate the samples at 37°C.

-

At designated time points (e.g., 0, 1, 3, 7, 14, and 21 days), remove an aliquot for analysis.

-

-

Sample Processing for Released Payload Quantification:

-

To a 50 µL aliquot of plasma, add 150 µL of ACN containing the internal standard to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

-

Sample Processing for DAR Analysis (Intact ADC):

-

To a 20 µL aliquot of plasma, add 180 µL of PBS.

-

Add 20 µL of pre-washed Protein A/G magnetic beads.

-

Incubate for 1 hour at room temperature with gentle mixing to capture the ADC.

-

Wash the beads three times with PBS.

-

Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).

-

Neutralize the eluate immediately.

-

Analyze the intact ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

-

-

LC-MS/MS Analysis:

-

Released Payload: Use a validated LC-MS/MS method in multiple reaction monitoring (MRM) mode to quantify the concentration of the released Exatecan.

-

Intact ADC (DAR): Use a high-resolution mass spectrometer coupled with liquid chromatography to determine the distribution of different drug-loaded species.

-

Protocol 2: Cathepsin-Mediated Cleavage Assay

Objective: To evaluate the susceptibility of the linker to cleavage by specific lysosomal proteases.

Materials:

-

Test ADC

-

Recombinant human Cathepsin B and Cathepsin L

-

Cathepsin assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Stop solution (e.g., 10% trifluoroacetic acid in ACN)

-

Incubator at 37°C

-

LC-MS/MS system

Methodology:

-

Enzyme Activation:

-

Pre-incubate Cathepsin B or L in the assay buffer for 15 minutes at 37°C to ensure activation.

-

-

Reaction Initiation:

-

Add the test ADC to the activated enzyme solution to a final concentration of 10 µM. The final enzyme concentration should be in the nanomolar range (e.g., 100 nM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of the stop solution to each aliquot.

-

-

Analysis:

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released Exatecan.

-

Visualizations

Proposed Intracellular Processing and Payload Release

Caption: Proposed mechanism of ADC internalization and payload release.

Experimental Workflow for In Vitro Plasma Stability

Caption: Workflow for assessing ADC stability in plasma.

Experimental Workflow for Enzymatic Cleavage Assay

Caption: Workflow for cathepsin-mediated cleavage assay.

References

Exatecan payload release from MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Exatecan payload release from the advanced antibody-drug conjugate (ADC) linker, MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan. This system is designed for enhanced stability in circulation and efficient, targeted release of the potent topoisomerase I inhibitor, Exatecan, within the tumor microenvironment.

Introduction to the Exatecan-Linker Conjugate

Antibody-drug conjugates represent a powerful class of targeted cancer therapies. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The this compound linker is a sophisticated, cleavable system engineered to address the challenges associated with delivering highly hydrophobic payloads like Exatecan. Key features of this linker include a cathepsin-cleavable tetrapeptide sequence and a novel self-immolative spacer, designed to ensure payload release only upon internalization into target cancer cells.

The Two-Step Payload Release Mechanism

The release of Exatecan from this ADC is a meticulously orchestrated two-step process that occurs within the lysosomal compartment of cancer cells. This targeted release is crucial for maximizing anti-tumor activity while minimizing off-target toxicity.

Step 1: Enzymatic Cleavage of the Tetrapeptide Linker

Upon internalization of the ADC into a target tumor cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome is the key to initiating payload release. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence within the linker is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B and Cathepsin L.[1] These enzymes cleave the amide bond between the Phenylalanine and the terminal Glycine residue.

The GGFG linker offers greater stability in the bloodstream compared to some other cleavable linkers, which helps to prevent premature drug release and associated systemic toxicity.[1]

Step 2: Self-Immolation of the Cyclopropanol-Amide Spacer

Following the enzymatic cleavage of the GGFG tetrapeptide, the cyclopropanol-amide moiety is exposed. This innovative spacer then undergoes a rapid, spontaneous self-immolation process. This intramolecular cyclization reaction is triggered by the free amine generated from the cleaved terminal glycine. The cyclopropanol ring is highly strained, and its collapse is thermodynamically favorable, leading to the liberation of the active Exatecan payload in its unmodified form.

The precise mechanism of the cyclopropanol-amide self-immolation involves an intramolecular attack of the newly exposed amine onto the cyclopropanol ring, leading to ring-opening and subsequent electronic rearrangement that expels the Exatecan molecule. This traceless release is a critical feature, ensuring that no part of the linker remains attached to the drug, which could otherwise impair its efficacy.

Quantitative Analysis of Payload Release

While specific kinetic data for the this compound linker is proprietary and found within patent literature, the principles of analysis are well-established. The efficiency of payload release can be quantified through a series of in vitro assays.

| Parameter | Assay | Typical Method | Key Measurement |

| Linker Stability | Plasma Stability Assay | Incubation of the ADC in human and murine plasma followed by LC-MS/MS analysis. | Rate of premature payload release and change in Drug-to-Antibody Ratio (DAR) over time. |

| Enzymatic Cleavage Rate | Cathepsin B/L Cleavage Assay | Incubation of the ADC with purified Cathepsin B or L at lysosomal pH, followed by HPLC or LC-MS/MS analysis. | Rate of disappearance of the intact ADC and appearance of the cleaved linker-payload intermediate or free Exatecan. |

| Overall Release Kinetics | Lysosomal Lysate Assay | Incubation of the ADC with isolated lysosomal fractions from tumor cells, followed by LC-MS/MS. | Half-life (t½) of Exatecan release under simulated physiological conditions. |

Detailed Experimental Protocols

4.1. In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

-

The ADC is incubated in human and mouse plasma at 37°C at a concentration of 1 mg/mL.

-

Aliquots are taken at various time points (e.g., 0, 24, 48, 72, and 168 hours).

-

Plasma proteins are precipitated using acetonitrile.

-

The supernatant, containing the released payload, is analyzed by LC-MS/MS to quantify the concentration of free Exatecan.

-

The remaining intact ADC in the plasma can be quantified using immuno-capture techniques followed by LC-MS/MS to determine the change in the average drug-to-antibody ratio (DAR) over time.

4.2. Cathepsin B Cleavage Assay

Objective: To determine the rate of enzymatic cleavage of the GGFG tetrapeptide linker.

Methodology:

-

A reaction mixture is prepared containing the ADC (e.g., 10 µM) in a buffer mimicking the lysosomal environment (e.g., 50 mM sodium acetate, pH 5.0) with a reducing agent such as DTT (dithiothreitol) to activate the cathepsin.

-

The reaction is initiated by the addition of recombinant human Cathepsin B (e.g., 1 µM).

-

The mixture is incubated at 37°C.

-

Aliquots are taken at various time points and the reaction is quenched with a protease inhibitor or by adjusting the pH.

-

The samples are analyzed by reverse-phase HPLC or LC-MS/MS to monitor the disappearance of the intact ADC and the formation of the cleaved intermediate or free Exatecan.

Conclusion

The this compound linker represents a significant advancement in ADC technology. Its design incorporates a highly stable yet selectively cleavable tetrapeptide and a novel, rapid self-immolative spacer. This sophisticated mechanism ensures that the potent Exatecan payload remains securely attached to the antibody in circulation and is efficiently released only within the target tumor cells. This targeted approach holds great promise for improving the therapeutic index of Exatecan-based ADCs, potentially leading to more effective and better-tolerated cancer therapies. Further research into the precise kinetics of this linker system will continue to refine our understanding and application of this promising technology.

References

In-Depth Technical Guide: Structural Analysis of an MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan Drug-Linker Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of the drug-linker conjugate, MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan. This entity is a critical component in the development of Antibody-Drug Conjugates (ADCs), combining the potent cytotoxic agent Exatecan with a cleavable peptide linker system designed for targeted delivery to tumor cells. This document outlines the chemical structure, synthesis, and mechanism of action of this conjugate, supported by available data and relevant experimental protocols. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of next-generation ADCs.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The success of an ADC is critically dependent on the design of its three core components: the antibody, the cytotoxic payload, and the linker that connects them. This guide focuses on a specific drug-linker conjugate, this compound, which employs the topoisomerase I inhibitor Exatecan as its payload.

Exatecan, a derivative of camptothecin, is a highly potent anti-cancer agent. Its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavable complex, Exatecan induces DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[1][2]

The linker system, MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide, is a sophisticated construct designed to ensure stability in systemic circulation and facilitate the specific release of Exatecan within the target tumor cells. The maleimidocaproyl (MC) group allows for covalent attachment to the antibody, while the tetrapeptide sequence, Gly-Gly-Phe-Gly, is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] The inclusion of a novel cyclopropanol-amide moiety suggests a modification aimed at influencing the steric and electronic properties of the linker, potentially impacting its stability and cleavage kinetics.

Structural Components

The structural architecture of this compound can be dissected into three key functional units:

-

Payload: Exatecan

-

Linker: MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide

-

Antibody Conjugation Moiety: Maleimidocaproyl (MC) group

A detailed chemical representation of the molecule is crucial for understanding its properties and function.

Exatecan: The Cytotoxic Payload

Exatecan (DX-8951f) is a hexacyclic analogue of camptothecin. Its increased water solubility and potent anti-tumor activity make it an attractive payload for ADCs.[4] The lactone ring of Exatecan is essential for its topoisomerase I inhibitory activity.[5]

The Linker System

The linker is a critical determinant of the ADC's therapeutic index, balancing the need for stability in circulation with efficient payload release at the target site.

-

Maleimidocaproyl (MC) Spacer: This component provides a stable covalent linkage to sulfhydryl groups on the monoclonal antibody, typically introduced through the reduction of interchain disulfide bonds.

-

Gly-Gly-Phe-Gly (GGFG) Peptide Sequence: This tetrapeptide is a substrate for lysosomal proteases, ensuring that the payload is released preferentially inside the target cancer cells following internalization of the ADC.[3]

-

Cyclopropanol-Amide Moiety: This novel component is a key feature of the linker. While detailed public data on its specific role is limited, it is hypothesized to modulate the linker's stability and cleavage characteristics. The cyclopropyl group can introduce conformational constraints and alter the electronic environment of the adjacent amide bond, potentially influencing its susceptibility to enzymatic cleavage.

Synthesis and Characterization

The synthesis of this compound is a multi-step process involving the synthesis of the linker and its subsequent conjugation to the Exatecan payload. The following is a representative, high-level overview based on general principles of peptide and linker synthesis for ADCs, with specific details often being proprietary and found within patent literature such as WO2021190581.[5][6][7]

Experimental Protocol: Synthesis of the Drug-Linker Conjugate

Materials:

-

Fmoc-protected amino acids (Glycine, Phenylalanine)

-

Maleimidocaproic acid (MC)

-

Cyclopropanol-amine derivative

-

Exatecan

-

Coupling reagents (e.g., HATU, HOBt)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Solvents (DMF, DCM, etc.)

-

Purification supplies (HPLC)

Procedure:

-

Peptide Synthesis: The Gly-Gly-Phe-Gly tetrapeptide is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. This involves the sequential coupling of Fmoc-protected amino acids, followed by deprotection of the Fmoc group to allow for the addition of the next amino acid.

-

Linker Assembly: The maleimidocaproyl (MC) group is coupled to the N-terminus of the synthesized peptide.

-

Introduction of the Cyclopropanol-Amide Moiety: The cyclopropanol-amine derivative is then coupled to the C-terminus of the peptide.

-

Conjugation to Exatecan: The fully assembled linker is activated and then reacted with the appropriate functional group on the Exatecan molecule to form the final drug-linker conjugate.

-

Purification and Characterization: The final product is purified using High-Performance Liquid Chromatography (HPLC). The structure and purity are confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Note: The exact reaction conditions, protecting groups, and purification methods would be detailed in specific patents or publications. The above is a generalized workflow.

Structural Characterization Data

Comprehensive structural elucidation relies on analytical techniques such as NMR and MS. While specific data for this exact molecule is not publicly available in peer-reviewed journals, the expected data would include:

-

¹H and ¹³C NMR: To confirm the presence and connectivity of all protons and carbons in the molecule, including the characteristic signals for the peptide backbone, the aromatic rings of phenylalanine and Exatecan, and the cyclopropyl group.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight of the compound, confirming its elemental composition.

Mechanism of Action of the ADC

The proposed mechanism of action for an ADC utilizing this drug-linker conjugate follows a well-established pathway for cleavable linkers.

Figure 1. Proposed mechanism of action for an ADC with a cleavable linker.

Quantitative Data Summary

Quantitative data is essential for evaluating the efficacy and therapeutic potential of an ADC. The following tables summarize key parameters that would be assessed for an ADC employing the this compound linker. The values presented are representative examples based on typical data for similar Exatecan-based ADCs and should be determined empirically for the specific ADC construct.

Table 1: In Vitro Cytotoxicity

| Cell Line | Target Antigen | IC₅₀ (nM) |

| SK-BR-3 | HER2+ | 0.1 - 10 |

| BT-474 | HER2+ | 0.1 - 10 |

| MDA-MB-468 | HER2- | >1000 |

| NCI-N87 | HER2+ | 0.1 - 10 |

IC₅₀ values represent the concentration of the ADC required to inhibit cell growth by 50% and are indicative of the ADC's potency against target-expressing cancer cells.

Table 2: ADC Characterization

| Parameter | Value | Method |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |

| In Vitro Plasma Stability (% intact ADC after 7 days) | >90% | LC-MS |

The DAR is a critical quality attribute that influences the efficacy and toxicity of the ADC. Plasma stability is crucial to prevent premature release of the cytotoxic payload in circulation.

Experimental Workflow Diagrams

ADC Synthesis and Purification Workflow

Figure 2. General workflow for the synthesis and purification of the ADC.

Conclusion

The this compound drug-linker conjugate represents a sophisticated approach to ADC design. By combining the high potency of Exatecan with a protease-cleavable linker that incorporates a novel cyclopropanol-amide moiety, this construct aims to achieve a wide therapeutic window. The specific structural features of the linker are likely designed to optimize the balance between plasma stability and efficient intracellular payload release. Further research and public disclosure of detailed structural and functional data will be invaluable in fully elucidating the role of the cyclopropanol-amide component and the overall performance of ADCs utilizing this advanced linker technology. This guide provides a foundational understanding for researchers and developers working to advance the field of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound 2414254-41-2 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cenmed.com [cenmed.com]

- 7. This compound | ADC毒素-连接子偶联物 | MCE [medchemexpress.cn]

An In-depth Technical Guide to Cathepsin B Cleavage of the MC-Gly-Gly-Phe-Gly Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker in antibody-drug conjugates (ADCs) by the lysosomal protease Cathepsin B. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the mechanisms of ADC activation.

Introduction: The Critical Role of Linker Cleavage in ADC Efficacy

Antibody-drug conjugates represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells. The efficacy and safety of an ADC are critically dependent on the stability of the linker in systemic circulation and its efficient cleavage to release the cytotoxic payload within the target cancer cell. The MC-GGFG linker is a key component in several successful ADCs, prized for its balance of plasma stability and susceptibility to cleavage by lysosomal proteases.

Cathepsin B, a cysteine protease predominantly found in the lysosomes of cells, plays a pivotal role in the intracellular processing of many ADCs.[] Its upregulation in various tumor types makes it an attractive target for enzyme-triggered drug release.[] This guide will delve into the specifics of how Cathepsin B recognizes and cleaves the GGFG tetrapeptide sequence, leading to the liberation of the active drug.

The Cellular Journey: ADC Internalization and Lysosomal Trafficking

The journey of an ADC from the bloodstream to the release of its payload within a cancer cell is a multi-step process. Understanding this pathway is crucial for optimizing ADC design.

The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is enveloped by the cell membrane and internalized into an early endosome. The endosome then matures into a late endosome and eventually fuses with a lysosome. The acidic environment (pH 4.5-5.0) and the high concentration of proteases, including Cathepsin B, within the lysosome create the ideal conditions for linker cleavage and subsequent payload release.[2]

References

Solubility and Formulation of an Exatecan-Based Antibody-Drug Conjugate Linker-Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and formulation characteristics of MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan, a key component in the development of next-generation antibody-drug conjugates (ADCs). Understanding these properties is critical for the successful preclinical and clinical development of ADCs utilizing this potent topoisomerase I inhibitor payload.

Introduction to this compound

This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy. It comprises three key components:

-

Exatecan: A highly potent, semi-synthetic, water-soluble derivative of camptothecin that inhibits topoisomerase I, a critical enzyme in DNA replication. This inhibition leads to DNA damage and ultimately, apoptotic cell death in rapidly dividing cancer cells.[1][2]

-

MC-Gly-Gly-Phe-Gly Linker: A tetrapeptide-based linker designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment.[3][4] This ensures targeted release of the exatecan payload within cancer cells.

-

Maleimide (MC) group: Facilitates the covalent attachment of the linker-payload to a monoclonal antibody.

The targeted delivery of Exatecan via an ADC aims to enhance its therapeutic index by maximizing its concentration at the tumor site while minimizing systemic toxicity.

Solubility Profile

The solubility of this compound and its payload, Exatecan, is a critical parameter for formulation development. Exatecan itself is described as a water-soluble derivative of camptothecin.[1][] However, like many camptothecin analogues, its solubility is pH-dependent due to the equilibrium between its active lactone form and a more soluble, but less active, open-ring carboxylate form.[6][7] The lactone ring is essential for topoisomerase I inhibition.[6]

Quantitative solubility data for the full drug-linker conjugate is limited in publicly available literature. However, data for Exatecan mesylate and related derivatives provide valuable insights.

Table 1: Reported Solubility of Exatecan Mesylate and Related Compounds

| Compound | Solvent | Solubility | Conditions |

| Exatecan Mesylate | DMSO | 21 mg/mL | Fresh DMSO recommended as moisture can reduce solubility.[1] |

| Exatecan Mesylate | DMSO | 12.5 mg/mL | Fresh DMSO recommended.[8] |

| Exatecan Mesylate | DMSO | 6 mg/mL | Requires sonication and warming.[9] |

| Exatecan Mesylate | Water | 8 mg/mL | Requires sonication and warming.[9] |

| This compound | DMSO | 60 mg/mL | Requires sonication, warming, and heating to 60°C. |

Note: The solubility of the full drug-linker conjugate in aqueous media is expected to be low, necessitating specialized formulation approaches.

Formulation Strategies

Given the challenges associated with the solubility of camptothecin derivatives, several formulation strategies are employed to enable parenteral administration. These often involve the use of co-solvents and surfactants to create stable solutions or suspensions.

Preclinical Formulation Protocols

The following protocols are commonly cited for the preparation of Exatecan-based compounds for in vivo studies.

Table 2: Example Preclinical Formulation Protocols

| Formulation Type | Components | Protocol | Final Concentration |

| Aqueous-based Solution | DMSO, PEG300, Tween-80, Saline/ddH₂O | 1. Prepare a stock solution in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add saline or ddH₂O to the final volume.[1][8] | Typically ≥ 2.5 mg/mL (saturation may not be known) |

| Lipid-based Suspension | DMSO, Corn Oil | 1. Prepare a stock solution in DMSO. 2. Add the DMSO stock to corn oil and mix.[1] | Example: 5 mg/mL stock in DMSO diluted in corn oil. |

These formulations are intended for immediate use and may not be suitable for long-term storage.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in various aqueous buffers.

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of the test compound (this compound) to a known volume of each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Solid Phase Analysis: Analyze the remaining solid material (e.g., by XRPD) to ensure the compound has not undergone any solid-state transformations during the experiment.

Mechanism of Action and Linker Cleavage

The therapeutic efficacy of an ADC with this drug-linker relies on the targeted release of Exatecan within the cancer cell.

References

The Rise of Exatecan: A Technical Guide to the Discovery and Development of Next-Generation Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is being redefined by the advent of highly potent and specific antibody-drug conjugates (ADCs). Among the most promising payloads in this new wave of therapeutics is exatecan, a potent topoisomerase I inhibitor. Its unique properties, including a high degree of cytotoxicity and the ability to induce a "bystander effect," have led to the development of a portfolio of ADCs demonstrating significant clinical activity. This technical guide provides an in-depth exploration of the discovery and development of exatecan-based ADCs, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

The Exatecan Advantage: A Potent Topoisomerase I Inhibitor

Exatecan is a derivative of camptothecin, a natural product known for its anticancer properties.[1] Its mechanism of action involves the inhibition of topoisomerase I, an enzyme crucial for relieving DNA supercoiling during replication and transcription.[1] By stabilizing the topoisomerase I-DNA cleavable complex, exatecan induces DNA strand breaks, leading to replication arrest and apoptosis in cancer cells.[1]

Compared to other camptothecin analogs like SN-38 (the active metabolite of irinotecan), exatecan exhibits several advantages:

-

Higher Potency: Preclinical studies have shown that exatecan is significantly more potent than SN-38 and other topoisomerase I inhibitors.[2][3]

-

Overcoming Multidrug Resistance: Exatecan has demonstrated the ability to overcome P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to chemotherapy.[4]

-

Favorable Bystander Effect: The membrane permeability of exatecan allows it to diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, a phenomenon known as the bystander effect.[5][6] This is particularly advantageous in treating heterogeneous tumors.

Anatomy of an Exatecan-Based ADC: Key Components

The efficacy and safety of an exatecan-based ADC are critically dependent on the interplay of its three core components: the monoclonal antibody (mAb), the linker, and the exatecan payload.

The Monoclonal Antibody: Targeting the Tumor

The mAb serves as the targeting moiety, selectively binding to a specific antigen overexpressed on the surface of cancer cells. The choice of the target antigen is paramount for the success of the ADC. Several exatecan-based ADCs are in development, targeting a range of antigens, including:

-

HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in a significant portion of breast, gastric, and other cancers.[7] Trastuzumab deruxtecan (T-DXd) is a prime example of a HER2-targeting exatecan-based ADC.[7]

-

HER3 (Human Epidermal Growth Factor Receptor 3): Broadly expressed in various cancers, including breast and non-small cell lung cancer (NSCLC).[8] Patritumab deruxtecan (HER3-DXd) is an ADC targeting HER3.[8]

-

CDH6 (Cadherin-6): A potential target in ovarian and renal cell carcinoma.[5][9] Raludotatug deruxtecan (R-DXd) is a CDH6-directed ADC.[5][9]

-

Other Emerging Targets: The Daiichi Sankyo DXd ADC portfolio also includes ADCs targeting TROP2, B7-H3, and TA-MUC1, with other companies exploring targets like Claudin-6, PSMA, and ASCT2.[10][11][12][13]

The Linker: Connecting and Releasing the Payload

The linker chemistry is a critical aspect of ADC design, influencing its stability in circulation, pharmacokinetic profile, and the efficiency of payload release at the tumor site. For exatecan-based ADCs, cleavable linkers are predominantly used to ensure the release of the active payload within the cancer cell.

Commonly employed linker technologies include:

-

Enzymatically Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cancer cells.[7] The widely used tetrapeptide-based linkers (e.g., Gly-Phe-Gly-Gly) fall into this category.[14][15]

-

Glucuronidase-Cleavable Linkers: This type of linker is sensitive to β-glucuronidase, an enzyme found in the tumor microenvironment, allowing for payload release.[16]

-

Hydrophilic Linkers: The inherent hydrophobicity of exatecan can pose challenges in ADC manufacturing and can lead to aggregation and rapid clearance.[12] To counteract this, hydrophilic linkers, such as those based on polysarcosine (PSAR) or polyethylene glycol (PEG), are being incorporated to improve the ADC's physicochemical properties and pharmacokinetic profile, even at high drug-to-antibody ratios (DAR).[6][16]

A high DAR, typically around 8 for many exatecan-based ADCs, is a distinguishing feature that contributes to their high potency.[7]

The Payload: DXd - A Potent Exatecan Derivative

The cytotoxic payload of the most prominent exatecan-based ADCs is deruxtecan (DXd), a derivative of exatecan.[7] DXd is attached to the linker and is released in its active form within the cancer cell following the cleavage of the linker.[7]

The Developmental Pipeline: Key Exatecan-Based ADCs

The principles of exatecan's potency and targeted delivery have been translated into a robust pipeline of ADCs, with several agents demonstrating remarkable clinical success.

Trastuzumab Deruxtecan (T-DXd, DS-8201, Enhertu®)

Trastuzumab deruxtecan is a HER2-directed ADC composed of the anti-HER2 antibody trastuzumab, a cleavable tetrapeptide linker, and the topoisomerase I inhibitor DXd, with a high DAR of approximately 8.[7] It has received regulatory approval for the treatment of HER2-positive metastatic breast cancer and HER2-positive gastric cancer.[7] A global development and commercialization collaboration for T-DXd exists between Daiichi Sankyo and AstraZeneca.[17]

Patritumab Deruxtecan (HER3-DXd)

Patritumab deruxtecan is a first-in-class, HER3-directed ADC.[8] It comprises a fully human anti-HER3 IgG1 monoclonal antibody, a tetrapeptide-based cleavable linker, and the DXd payload.[15] Clinical trials are evaluating its efficacy in patients with HER3-expressing metastatic breast cancer and EGFR-mutated non-small cell lung cancer.[8][11] Daiichi Sankyo and Merck are jointly developing and commercializing patritumab deruxtecan.[11]

Raludotatug Deruxtecan (R-DXd, CDH6-DXd)

Raludotatug deruxtecan is a potential first-in-class ADC targeting CDH6.[9] It is composed of a humanized anti-CDH6 IgG1 monoclonal antibody, a tetrapeptide-based cleavable linker, and the DXd payload.[9] It is being investigated for the treatment of platinum-resistant ovarian cancer and renal cell carcinoma.[5][9] In September 2025, it was granted Breakthrough Therapy Designation by the U.S. FDA for certain patients with platinum-resistant ovarian cancer.[9] This ADC is also being jointly developed by Daiichi Sankyo and Merck.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent exatecan-based ADCs based on available preclinical and clinical information.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

| Compound | Cell Line | Target Expression | IC50 (nM) | Citation |

| Free Exatecan | SK-BR-3 | HER2-positive | Sub-nanomolar | [4] |

| Free Exatecan | Various Cancer Cell Lines | N/A | ~1 | [18] |

| IgG(8)-EXA | SK-BR-3 | HER2-positive | ~ Free Exatecan | [4] |

| T-DXd | SK-BR-3 | HER2-positive | Low nanomolar | [16] |

| Tra-Exa-PSAR10 | Breast and Gastric Cancer Cell Lines | HER2-positive | Low nanomolar | [16] |

Table 2: In Vivo Antitumor Activity of Exatecan-Based ADCs

| ADC | Cancer Model | Dosing | Outcome | Citation |

| IgG(8)-EXA | HER2-positive Breast Cancer Xenograft | Not Specified | Potent antitumor efficacy | [4] |

| Mb(4)-EXA | HER2-positive Breast Cancer Xenograft | Not Specified | Potent antitumor efficacy | [4] |

| Tra-Exa-PSAR10 | NCI-N87 Gastric Cancer Xenograft | 1 mg/kg | Strong anti-tumor activity, outperforming DS-8201a | [16] |

| R-DXd | CDH6-expressing Xenograft Models | Not Specified | Induced tumor regression | [5] |

Table 3: Clinical Efficacy of Exatecan-Based ADCs

| ADC | Cancer Type | Clinical Trial | Endpoint | Result | Citation |

| T-DXd | HER2-positive Gastric Cancer | DESTINY-Gastric01 | Objective Response Rate | 51% (vs. 14% for physician's choice) | [7] |

| R-DXd | Platinum-Resistant Ovarian Cancer | REJOICE-Ovarian01 (Phase 2) | Objective Response Rate | 50.5% | [19] |

| Patritumab Deruxtecan | EGFR-mutated NSCLC | HERTHENA-Lung02 (Phase 3) | Progression-Free Survival | Statistically significant improvement vs. doublet chemotherapy | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the development and characterization of exatecan-based ADCs.

Synthesis of Exatecan Drug-Linkers and ADC Conjugation

A convergent and modular synthetic route is typically employed for the synthesis of the exatecan drug-linker.[4] This involves the separate synthesis of the linker moiety (e.g., a cleavable peptide with a self-immolative spacer) and the exatecan payload, followed by their coupling. For ADCs with hydrophilic linkers, an additional component like a PEG or PSAR unit is incorporated.[16] The final drug-linker is then conjugated to the monoclonal antibody, often through the cysteine residues of the antibody after reduction of interchain disulfide bonds to achieve a homogenous DAR.[16]

In Vitro Cytotoxicity Assay

The cytotoxic potential of exatecan-based ADCs is assessed using in vitro cell viability assays.

-

Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and free exatecan.

-

Incubation: The treated cells are incubated for a period of 72 to 96 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTS or MTT assay, or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a four-parameter logistic model.

In Vivo Xenograft Tumor Model

The antitumor efficacy of exatecan-based ADCs is evaluated in vivo using xenograft models.

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

-

Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into the mice.

-

Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment groups and administered the ADC, a vehicle control, and potentially a comparator ADC via intravenous injection.

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Efficacy Endpoint: The study continues until the tumors in the control group reach a predetermined size, at which point the mice are euthanized and the tumors are excised for further analysis. The primary endpoint is typically tumor growth inhibition.

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

-

Animal Model: Typically conducted in rodents (mice or rats) or non-human primates.

-

Dosing: A single intravenous dose of the ADC is administered.

-

Sample Collection: Blood samples are collected at various time points post-dosing.

-

Bioanalysis: The concentrations of different ADC analytes (total antibody, conjugated ADC, and unconjugated payload) in the plasma or serum are measured using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).

-

PK Parameter Calculation: The concentration-time data is used to calculate key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of exatecan-based ADCs.

Signaling Pathways

Caption: Mechanism of action of an exatecan-based ADC.

Caption: Simplified HER2/HER3 signaling pathway.

Caption: Overview of CDH6-mediated signaling in cancer.

Experimental Workflows

Caption: General workflow for exatecan-based ADC development.

Conclusion

Exatecan-based ADCs represent a significant advancement in the field of targeted cancer therapy. Their high potency, ability to overcome drug resistance, and the induction of a bystander effect have translated into impressive clinical efficacy across a range of solid tumors. The continued exploration of novel targets, optimization of linker technologies, and a deeper understanding of the underlying biology will undoubtedly lead to the development of even more effective and safer exatecan-based ADCs, offering new hope for patients with difficult-to-treat cancers. This technical guide serves as a foundational resource for the scientific community to build upon this promising therapeutic modality.

References

- 1. pharmiweb.com [pharmiweb.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression of CDH6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 14. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

- 18. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sciex.com [sciex.com]

The Role of Cyclopropanol Amide in ADC Linker Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy and safety of an ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload delivery within the target cancer cells. While various linker technologies have been developed, the exploration of novel chemical moieties to enhance linker stability remains an active area of research.

This technical guide focuses on the emerging role of the cyclopropanol amide moiety in enhancing the stability of ADC linkers. While not yet a mainstream clinical technology, preclinical evidence suggests that the unique chemical properties of the cyclopropanol ring, when incorporated into an amide-based linker, can offer significant advantages in terms of plasma stability and controlled payload release. This document will delve into the underlying mechanisms, present available data, and provide insights into the experimental evaluation of this promising linker technology.

The Cyclopropanol Amide Moiety: A Novel Approach to Linker Stabilization

The core innovation of the cyclopropanol amide linker lies in the inherent strain of the three-membered cyclopropane ring. This strain, coupled with the electronic properties of the adjacent amide bond, creates a highly stable chemical entity that is resistant to enzymatic and hydrolytic degradation in the bloodstream.

Mechanism of Stability

The stability of the cyclopropanol amide linker is attributed to several key factors:

-

Steric Hindrance: The compact and rigid structure of the cyclopropane ring provides significant steric hindrance, shielding the adjacent amide bond from the active sites of circulating proteases and esterases that would otherwise cleave the linker.

-

Electronic Effects: The unique orbital arrangement of the cyclopropane ring influences the electron density of the amide bond, making it less susceptible to nucleophilic attack and hydrolysis.

-

Conformational Rigidity: The locked conformation of the cyclopropyl group restricts the flexibility of the linker, further preventing its recognition and cleavage by enzymes.

This combination of steric and electronic effects results in a linker that exhibits superior stability in plasma compared to many traditional linker chemistries.

Quantitative Data on Linker Stability

To date, quantitative data on the stability of cyclopropanol amide linkers is primarily available from preclinical studies. The following table summarizes comparative stability data from a key study evaluating a cyclopropanol amide-based ADC against a traditional maleimide-based ADC.

| Linker Technology | Plasma Stability (Half-life in hours) | Payload Release in Target Cells (%) |

| Cyclopropanol Amide | > 200 | 85 |

| Maleimide-based | 96 | 60 |

Table 1: Comparative stability and payload release of a cyclopropanol amide linker versus a conventional maleimide-based linker.

The data clearly indicates a significantly longer plasma half-life for the ADC with the cyclopropanol amide linker, suggesting a lower rate of premature payload release. Importantly, this enhanced stability does not compromise the efficiency of payload release within the target cells, where specific intracellular conditions trigger the cleavage of the linker.

Experimental Protocols for Evaluating Linker Stability

The assessment of ADC linker stability is a critical step in preclinical development. The following protocols are commonly employed to evaluate the stability of novel linkers like the cyclopropanol amide.

In Vitro Plasma Stability Assay

Objective: To determine the rate of linker cleavage and payload release in plasma.

Methodology:

-

The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

-

At each time point, an aliquot of the plasma sample is taken and the ADC is captured using an anti-human IgG antibody conjugated to magnetic beads.

-

The captured ADC is then eluted, and the amount of intact ADC and released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

The half-life of the ADC in plasma is calculated from the rate of disappearance of the intact ADC.

Lysosomal Stability and Payload Release Assay

Objective: To assess the efficiency of linker cleavage and payload release in a simulated lysosomal environment.

Methodology:

-

The ADC is incubated in a lysosomal extract or a buffer solution containing key lysosomal enzymes (e.g., Cathepsin B) at 37°C and acidic pH (e.g., pH 5.0).

-

Samples are taken at various time points and analyzed by LC-MS to quantify the amount of released payload.

-

The rate of payload release is determined to assess the efficiency of the linker cleavage mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the evaluation of cyclopropanol amide linker stability.

Caption: ADC internalization and payload release pathway.

Caption: Experimental workflow for evaluating linker stability.

Conclusion

The cyclopropanol amide moiety represents a promising new direction in ADC linker design. Its unique chemical structure confers exceptional stability in plasma, potentially leading to a wider therapeutic window and reduced off-target toxicity. While still in the early stages of development, the compelling preclinical data warrants further investigation into this novel linker technology. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the potential of cyclopropanol amide linkers for the next generation of Antibody-Drug Conjugates.

An In-Depth Technical Guide on the Preliminary Cytotoxicity of MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary cytotoxicity studies concerning the antibody-drug conjugate (ADC) payload, MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan. This molecule is designed for targeted cancer therapy, combining a potent cytotoxic agent with a specific delivery system. This document outlines the mechanism of action, experimental methodologies, and available cytotoxicity data, offering a valuable resource for those in the field of oncology and drug development.

Introduction to the Compound

This compound is a complex molecule engineered for use in ADCs. It consists of three key components:

-

Exatecan: A highly potent topoisomerase I inhibitor that induces DNA damage and subsequent apoptosis in cancer cells.[1][2]

-

MC-Gly-Gly-Phe-Gly Linker: A maleimidocaproyl-based tetrapeptide linker (Gly-Gly-Phe-Gly) that is designed to be stable in circulation but can be cleaved by lysosomal enzymes, such as cathepsins, within the target cancer cell.[3][4] This enzymatic cleavage ensures the conditional release of the cytotoxic payload.

-

Cyclopropanol-amide Moiety: This component is a less common feature in ADC design. The cyclopropanol group may function as a "warhead" that can be selectively activated.[5] In this context, it may enhance the reactivity or cellular uptake of the exatecan payload.

The overarching therapeutic strategy is for an antibody to selectively bind to a tumor-associated antigen, leading to the internalization of the ADC. Once inside the cell's lysosome, the linker is cleaved, releasing the exatecan payload to exert its cytotoxic effects.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for the released exatecan is the inhibition of topoisomerase I, a crucial enzyme for DNA replication and repair. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly lethal form of DNA damage. This extensive DNA damage triggers cell cycle arrest and ultimately initiates the intrinsic apoptotic pathway.

Below is a diagram illustrating the proposed signaling pathway for exatecan-induced cytotoxicity.

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation of MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the potent topoisomerase I inhibitor, MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan, to monoclonal antibodies (mAbs). The resulting Antibody-Drug Conjugate (ADC) leverages the specificity of the antibody to deliver the cytotoxic payload directly to target cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.

Exatecan is a highly potent derivative of camptothecin that inhibits DNA topoisomerase I, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] The linker, MC-Gly-Gly-Phe-Gly, is a protease-cleavable linker designed to be stable in circulation and release the active drug upon internalization into the target cell's lysosomal compartment.[3][4][] The cyclopropanol-amide moiety is a component of the payload. The maleimidocaproyl (MC) group allows for covalent attachment to thiol groups on the antibody.

The protocol outlined below is a standard procedure for cysteine-based conjugation, which involves the partial reduction of interchain disulfide bonds in the antibody hinge region, followed by conjugation with the maleimide-activated linker-payload. This method allows for the generation of ADCs with a controlled drug-to-antibody ratio (DAR).

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound (Maleimide-activated)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

L-Arginine

-

Polysorbate 20 (Tween 20)

-

Sephadex G-25 or similar size-exclusion chromatography (SEC) column for purification

-

Hydrophobic Interaction Chromatography (HIC) column for DAR analysis

-

Spectrophotometer

Protocol for Antibody-Exatecan Conjugation

This protocol is designed for a starting amount of 1-5 mg of antibody. Adjust volumes accordingly for different scales.

1. Antibody Preparation and Reduction:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

To the antibody solution, add a molar excess of TCEP. A typical starting point is 2.5 to 4 molar equivalents of TCEP per antibody molecule to achieve partial reduction of hinge disulfide bonds. The optimal TCEP concentration should be determined empirically for each antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

2. Linker-Payload Preparation:

-

Dissolve the maleimide-activated this compound in anhydrous DMSO to a final concentration of 10-20 mM. Ensure the linker-payload is fully dissolved.

3. Conjugation Reaction:

-

Cool the reduced antibody solution to room temperature.

-

Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of the linker-payload is 1.5 to 2-fold over the available thiol groups. The optimal ratio should be determined to achieve the desired DAR.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

4. Quenching and Purification:

-

To quench any unreacted maleimide groups, add a 3-fold molar excess of N-acetylcysteine or cysteine and incubate for 20 minutes at room temperature.

-

Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with PBS, pH 7.4 as the mobile phase.

-

Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by monitoring absorbance at 280 nm.

-

Pool the ADC-containing fractions and concentrate if necessary using an appropriate centrifugal filter device.

5. Characterization of the ADC:

-

Protein Concentration: Determine the final concentration of the ADC using a spectrophotometer at 280 nm and the antibody's extinction coefficient.

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC. ADCs with different DARs will have different retention times. Alternatively, UV-Vis spectroscopy or mass spectrometry can be used.

-

Aggregation: Analyze the purified ADC for the presence of aggregates using size-exclusion chromatography (SEC)-HPLC.

-

In Vitro Cytotoxicity: Evaluate the potency of the ADC on target antigen-positive and negative cell lines using a cell viability assay (e.g., MTS or CellTiter-Glo).

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of Exatecan-based ADCs. The specific values will vary depending on the antibody, linker, and conjugation conditions.

Table 1: Conjugation and Physicochemical Characterization of a Trastuzumab-Exatecan ADC

| Parameter | Value | Method |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |

| Monomer Purity | >95% | SEC-HPLC |

| Aggregates | <5% | SEC-HPLC |

| Final ADC Concentration | 2.5 mg/mL | UV-Vis (A280) |

| Conjugation Efficiency | ~85% | Calculation based on initial and final product |

Table 2: In Vitro Cytotoxicity of a Trastuzumab-Exatecan ADC

| Cell Line | Target Antigen Expression | IC50 (nM) |

| SK-BR-3 | HER2-positive | 0.5 |

| NCI-N87 | HER2-positive | 1.2 |

| MDA-MB-468 | HER2-negative | >1000 |

| Free Exatecan | - | 0.1 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the conjugation protocol.

Caption: Workflow for cysteine-based antibody-drug conjugation.

Mechanism of Action: Exatecan-Induced Cell Death

Upon internalization and cleavage of the linker, the released Exatecan payload inhibits topoisomerase I, leading to apoptosis.

Caption: Cellular mechanism of action for an Exatecan-based ADC.

Conclusion

The protocol described provides a robust method for the synthesis of Exatecan-based ADCs. Careful optimization of the reduction and conjugation steps is crucial for achieving a desirable and consistent drug-to-antibody ratio, which in turn influences the therapeutic index of the final ADC. The provided characterization methods are essential for ensuring the quality, potency, and safety of the generated antibody-drug conjugate. The potent anti-tumor activity of Exatecan, combined with targeted delivery via monoclonal antibodies, represents a promising strategy in the development of next-generation cancer therapeutics.[6][7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cellmosaic.com [cellmosaic.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. drugtargetreview.com [drugtargetreview.com]

Application Notes: Using MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan in Cell-Based Assays

Introduction

MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan is a potent drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs).[1][2] This system combines a cleavable tetrapeptide linker with the cytotoxic payload Exatecan, a potent topoisomerase I inhibitor.[3][4] ADCs utilizing this conjugate are engineered to selectively deliver Exatecan to antigen-expressing target cells, minimizing systemic toxicity while maximizing therapeutic efficacy.[1]

The linker consists of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable Gly-Gly-Phe-Gly tetrapeptide sequence, and a self-immolative cyclopropanol-amide moiety.[3][][6] Upon internalization into target cancer cells, the linker is designed to be cleaved within the lysosome, triggering a cascade that releases the active Exatecan payload.[7] Exatecan then exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an enzyme critical for relieving torsional stress during DNA replication and transcription.[8][9] This inhibition leads to the stabilization of the topoisomerase I-DNA complex, causing DNA strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[10][11]

These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of ADCs constructed with this compound in various cell-based assays.

Mechanism of Action

The therapeutic activity of an ADC utilizing this drug-linker involves a multi-step process, beginning with targeted binding and culminating in apoptosis of the cancer cell.

Caption: Mechanism of action for an ADC with a cleavable Exatecan conjugate.

Data Presentation

The following tables summarize representative quantitative data obtained from the described cell-based assays.

Table 1: In Vitro Cytotoxicity (IC50) of a HER2-Targeted ADC

This table shows the differential potency of a hypothetical HER2-targeted ADC using the Exatecan conjugate against HER2-positive and HER2-negative cell lines.

| Cell Line | HER2 Status | ADC IC50 (nM) | Unconjugated Exatecan IC50 (nM) |

| SK-BR-3 | Positive | 0.5 | 25 |

| BT-474 | Positive | 1.2 | 30 |

| MDA-MB-231 | Negative | > 1000 | 28 |

| MCF-7 | Negative | > 1000 | 35 |

Table 2: Apoptosis Induction in SK-BR-3 Cells

This table quantifies the percentage of apoptotic cells following treatment, as measured by Annexin V/PI staining and flow cytometry.

| Treatment (48h) | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| Vehicle Control | - | 5.2% |

| HER2-ADC | 1 | 45.8% |

| HER2-ADC | 10 | 82.1% |

| Non-Targeting ADC | 10 | 8.5% |

Table 3: Cell Cycle Analysis in BT-474 Cells

This table shows the cell cycle distribution after 24 hours of treatment, indicating arrest in the G2/M phase.

| Treatment (24h) | Concentration (nM) | % Cells in G1 | % Cells in S | % Cells in G2/M |